Home > Products > Screening Compounds P106148 > N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide
N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide -

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide

Catalog Number: EVT-4355690
CAS Number:
Molecular Formula: C23H25BrF3N5O
Molecular Weight: 524.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide, also known as KM-819, is a novel compound being investigated for its potential therapeutic benefits in Parkinson's disease. [] It functions as an inhibitor of FAF1 (FAS-associated factor 1). [] FAF1 is known to be involved in the activation of Fas cell surface death receptors, which play a crucial role in apoptosis and necrosis. [] Studies have shown that FAF1 is overexpressed in dopaminergic neurons within the substantia nigra of patients with Parkinson's disease. []

Pharmacokinetics:

Research has explored the pharmacokinetic properties of KM-819 in rats. Findings indicate that KM-819 exhibits dose-independent kinetics when administered orally at doses ranging from 0.5 to 5 mg/kg. [] The oral bioavailability of KM-819 in rats was determined to be moderate, approximately 20%. [] Additionally, KM-819 demonstrated moderate metabolic stability in rat, dog, and human hepatocytes. []

Mechanism of Action

KM-819 functions by inhibiting FAF1. [] By inhibiting FAF1, KM-819 has the potential to prevent the death of dopaminergic neurons. [] Additionally, it may contribute to the degradation of α-synuclein, a protein known to accumulate in Parkinson's disease. []

In Vitro Metabolite Identification:

In vitro studies using rat, dog, and human hepatocytes were conducted to identify the metabolites of KM-819. [] A total of six metabolites were identified in both rat and dog hepatocytes, while eight metabolites were found in human hepatocytes. [] The primary metabolic pathways of KM-819 were identified as glucuronidation and mono-oxidation. []

Applications

The primary application of KM-819 in scientific research is focused on its potential as a therapeutic agent for Parkinson's disease. []

N-(2-aminophenyl)-N,3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide

  • Compound Description: This compound serves as the starting material for the synthesis of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)-quinolin-4-one through a non-classical Pschorr reaction. []
  • Relevance: This compound shares the core structure of a substituted pyrazole ring with the target compound, N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide. Both compounds feature a pyrazole ring with methyl and phenyl substituents, highlighting the importance of this structural motif in the explored chemical space. []

3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one

  • Compound Description: This compound, synthesized through a non-classical Pschorr reaction, exhibits binding affinity for the central benzodiazepine receptor. []
  • Relevance: This compound shares a similar substituted pyrazole scaffold with the target compound, N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide. The presence of the pyrazole ring, especially with methyl substituents, in a compound that interacts with the central nervous system suggests a potential avenue for the biological activity of the target compound. []

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(phenylsulfanyl)acetamide

  • Compound Description: This compound serves as the internal standard in a study investigating the pharmacokinetics and metabolism of KM-819, a potential drug candidate for Parkinson’s disease. []
  • Relevance: This compound exhibits high structural similarity to the target compound, N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide. Both share a 1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl moiety and differ only in the substituent attached to the acetamide group. This close structural relationship highlights the significance of subtle modifications in influencing the pharmacological properties of these compounds. []

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Moiety 27)

  • Compound Description: Identified through an integrated computational approach, this peptidomimetic demonstrates potent inhibitory activity against deoxycytidine triphosphate deaminase (dCTP deaminase) from Campylobacter concisus. []
  • Relevance: While structurally distinct from the target compound N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide, this compound shares the 3,5-dimethyl-1H-pyrazol-1-yl moiety. This common fragment suggests a possible role in binding to a specific protein target, highlighting a potential area of investigation for the target compound's mechanism of action. []

Properties

Product Name

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide

IUPAC Name

N-[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]acetamide

Molecular Formula

C23H25BrF3N5O

Molecular Weight

524.4 g/mol

InChI

InChI=1S/C23H25BrF3N5O/c1-14-21(15(2)31(29-14)12-16-8-10-17(24)11-9-16)28-20(33)13-32-19-7-5-3-4-6-18(19)22(30-32)23(25,26)27/h8-11H,3-7,12-13H2,1-2H3,(H,28,33)

InChI Key

LQKUQYSJDGAPHS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)NC(=O)CN3C4=C(CCCCC4)C(=N3)C(F)(F)F

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)NC(=O)CN3C4=C(CCCCC4)C(=N3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.